[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
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Overview
Description
[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is a complex organic compound that features a bromophenyl group and a dichloroanilino-thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzoyl chloride with 3,4-dichloroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
- [4-Fluorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
- [4-Methylphenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
Uniqueness
Compared to similar compounds, [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)15(22)14-8-20-16(23-14)21-11-5-6-12(18)13(19)7-11/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJLMDVQKCOYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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